molecular formula C22H30ClN3O4 B13489202 (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride

Cat. No.: B13489202
M. Wt: 435.9 g/mol
InChI Key: HOBLGCKYDGIQCB-MSSRUXLCSA-N
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Description

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural components, including a pyrrolidine ring, a furan group, and an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the furan group and the amino acid derivative. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan group can be oxidized to form furanones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include furanones, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide
  • (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide acetate

Uniqueness

The hydrochloride form of this compound offers improved solubility and stability compared to its non-hydrochloride counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

Molecular Formula

C22H30ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-[[4-(furan-2-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H29N3O4.ClH/c1-22(2,3)19(23)21(28)25-13-16(26)11-17(25)20(27)24-12-14-6-8-15(9-7-14)18-5-4-10-29-18;/h4-10,16-17,19,26H,11-13,23H2,1-3H3,(H,24,27);1H/t16-,17+,19-;/m1./s1

InChI Key

HOBLGCKYDGIQCB-MSSRUXLCSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)NCC2=CC=C(C=C2)C3=CC=CO3)O)N.Cl

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NCC2=CC=C(C=C2)C3=CC=CO3)O)N.Cl

Origin of Product

United States

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